molecular formula C15H13NO3 B2996507 (2E)-3-[4-(pyridin-2-ylmethoxy)phenyl]acrylic acid CAS No. 1802318-95-1

(2E)-3-[4-(pyridin-2-ylmethoxy)phenyl]acrylic acid

Cat. No. B2996507
CAS RN: 1802318-95-1
M. Wt: 255.273
InChI Key: AHAHELOFMADCAW-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-3-[4-(pyridin-2-ylmethoxy)phenyl]acrylic acid” is a chemical compound that is related to a class of compounds known as phenylacrylic acids . It seems to have a pyridine ring attached via a methoxy group to a phenyl ring, which is further connected to an acrylic acid moiety .

Scientific Research Applications

PPM-18 has been shown to have a variety of potential applications in scientific research. This compound has been studied for its potential as an anticancer agent, as well as for its ability to modulate the immune system and reduce inflammation. Additionally, PPM-18 has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of PPM-18 is not yet fully understood, but studies have suggested that it may act as an inhibitor of the NF-κB pathway, which is involved in inflammation and cell survival. Additionally, PPM-18 has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that PPM-18 has a variety of biochemical and physiological effects. This compound has been shown to reduce inflammation, modulate the immune system, and inhibit the activity of certain enzymes. Additionally, PPM-18 has been shown to have neuroprotective effects and may be able to improve cognitive function in individuals with neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using PPM-18 in laboratory experiments is that it has been extensively studied and its properties are well understood. Additionally, PPM-18 is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using PPM-18 is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on PPM-18. One area of interest is the development of PPM-18 derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of PPM-18 and its potential applications in the treatment of various diseases. Finally, research is needed to determine the safety and efficacy of PPM-18 in clinical trials.

Synthesis Methods

PPM-18 can be synthesized using a variety of methods, including the reaction of 4-(pyridin-2-ylmethoxy)benzaldehyde with malonic acid or malonic acid derivatives. The resulting product is then subjected to decarboxylation to yield PPM-18.

properties

IUPAC Name

(E)-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-15(18)9-6-12-4-7-14(8-5-12)19-11-13-3-1-2-10-16-13/h1-10H,11H2,(H,17,18)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAHELOFMADCAW-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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